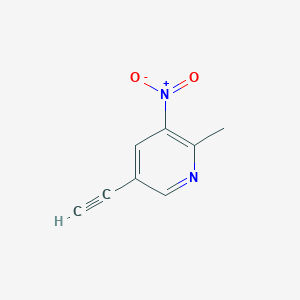
Methyl 3-(4-allylphenyl)propanoate
Descripción general
Descripción
Methyl 3-(4-allylphenyl)propanoate is a chemical compound with the molecular formula C13H16O2 . It is used in various scientific and industrial applications .
Synthesis Analysis
This compound can be synthesized via two steps: esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in various chemical databases .Chemical Reactions Analysis
Esters, such as this compound, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation. In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
Methyl 3-(4-allylphenyl)propanoate's involvement in various catalytic and chemical reactions has been a subject of study. For instance, its production through transition metal-catalyzed reactions involving CO and ethene is notable. The selectivity of such reactions can be varied by altering factors like the electron-donating power of the ligand or the nature of added acid co-catalysts (Robertson & Cole-Hamilton, 2002).
Pharmaceutical and Medicinal Chemistry
This compound derivatives have been synthesized and analyzed for potential medicinal applications. For example, studies on the binding interactions of certain derivatives with DNA have been conducted, indicating their potential relevance in therapeutic contexts (Arshad, Zafran, Ashraf, & Perveen, 2017). Additionally, the synthesis and biological evaluation of derivatives like Danshensu for anti-myocardial ischemia drug development have been explored (Dong, Wang, & Zhu, 2009).
Biofuels and Energy Research
Research into the combustion and pyrolysis of methyl propanoate, a compound related to this compound, has implications for biofuel development. Studies focus on understanding the chemical kinetics of such esters in high-temperature conditions, which is crucial for advancing renewable biofuels (Farooq, Davidson, Hanson, & Westbrook, 2014).
Organic Synthesis and Material Science
The role of this compound in organic synthesis, particularly in the creation of new compounds and materials, has been a focus area. For instance, its use in the synthesis of novel phenolic compounds with potential anti-inflammatory activities has been studied (Ren et al., 2021).
Food Science and Antioxidant Research
In food science, derivatives of this compound have been evaluated for their hypocholesterolemic and antioxidant properties. Such studies contribute to understanding the health benefits and potential food applications of these compounds (Lee et al., 2007).
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Methyl 3-(4-allylphenyl)propanoate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of enzymes involved in the phenylpropanoid metabolism pathway . This interaction can lead to changes in the levels of secondary metabolites, which are crucial for various physiological processes.
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the growth and development of plant cells by altering the expression of genes involved in carbon and nitrogen metabolism . Additionally, it can impact the accumulation of secondary metabolites in cells, thereby influencing cellular processes and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it has been found to interfere with auxin signaling pathways in plants by modulating the levels of reactive oxygen species (ROS) and nitric oxide (NO) . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can modulate the root system architecture in plants over time by affecting the levels of ROS and NO
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that high doses can significantly reduce the abundance of ammonia-oxidizing bacteria and archaea in soil . Understanding the dosage effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid metabolism pathway. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways . These interactions can lead to changes in metabolite levels and influence various physiological processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
methyl 3-(4-prop-2-enylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-4-11-5-7-12(8-6-11)9-10-13(14)15-2/h3,5-8H,1,4,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZDIXUVZULRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


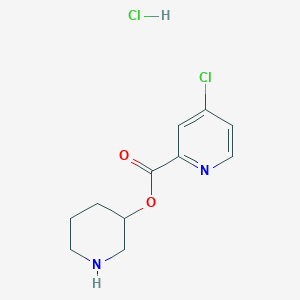
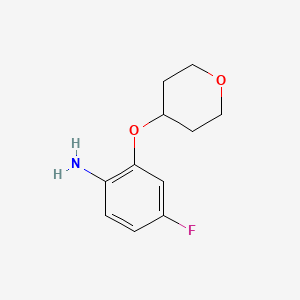


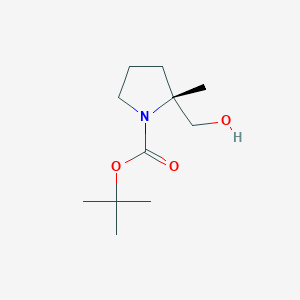
![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)
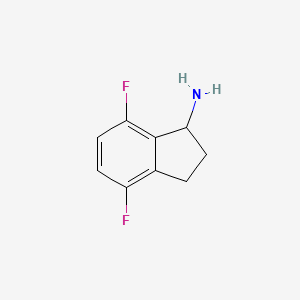

![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)
![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)

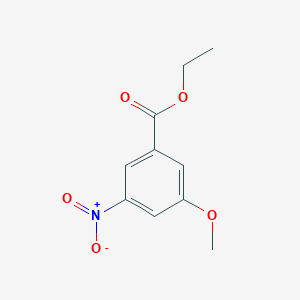
![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)
